FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid
CAS No.:
Cat. No.: VC13687078
Molecular Formula: C31H27NO4
Molecular Weight: 477.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H27NO4 |
|---|---|
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1 |
| Standard InChI Key | PAOZLXFVEJEANM-XMMPIXPASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid is characterized by the following structural features:
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Backbone: A β-amino acid framework with a carboxylic acid group at the C-terminus and an Fmoc-protected amine at the N-terminus.
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Chirality: The R-configuration at the third carbon ensures stereochemical specificity in peptide assembly.
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Biphenyl Moiety: A 4'-biphenyl group attached to the fourth carbon, conferring significant hydrophobicity and steric bulk.
The compound’s molecular formula is C₃₁H₂₇NO₄, with a molecular weight of 477.5 g/mol. Its IUPAC name is (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid, and its stereochemistry is confirmed by the isomeric SMILES string:
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 477.5 g/mol | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | 2–8°C, sealed, dry | |
| Hydrophobicity (LogP) | Estimated 6.2 (biphenyl contribution) |
The biphenyl side chain elevates the compound’s logP value, enhancing its affinity for lipid membranes and hydrophobic protein domains.
Synthesis and Purification Strategies
Conventional Multi-Step Synthesis
Traditional synthesis routes involve:
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Biphenyl Incorporation: Suzuki-Miyaura coupling to attach the biphenyl group to a β-amino acid precursor.
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Fmoc Protection: Reaction with fluorenylmethyloxycarbonyl chloride to shield the amine group.
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Chiral Resolution: Chromatographic separation to isolate the R-enantiomer.
Yields typically range from 40–60%, with purity >95% after HPLC purification.
Recent Advancements: One-Pot Synthesis
A streamlined one-pot method has been developed, combining biphenyl coupling and Fmoc protection in a single reaction vessel. Key advantages include:
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Yield Improvement: Up to 94% in optimized conditions.
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Reduced Purification: Crude product purity reaches 85–90%, minimizing chromatographic steps.
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a building block in SPPS, where its properties enable:
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Controlled Assembly: The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), allowing iterative peptide elongation.
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Enhanced Stability: Biphenyl side chains reduce aggregation and improve solubility in organic solvents (e.g., DMF).
Structural Modulation of Peptides
Incorporating this residue into peptides confers:
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Helix Stabilization: Hydrophobic interactions promote α-helix formation in membrane proteins.
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Receptor Targeting: Biphenyl groups mimic aromatic residues in natural ligands, enhancing binding to G-protein-coupled receptors (GPCRs).
Research Findings and Biological Relevance
In Vitro Studies
While direct biological data for this compound is limited, analogs with biphenyl moieties exhibit:
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Protease Resistance: Extended half-life in serum-containing media due to reduced enzymatic cleavage.
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Cellular Uptake: Improved permeability across Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s).
Comparative Analysis with Related Derivatives
The biphenyl derivative’s higher molecular weight and hydrophobicity make it superior for membrane-associated peptides, whereas methyl or tert-butyl variants offer moderate steric effects .
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